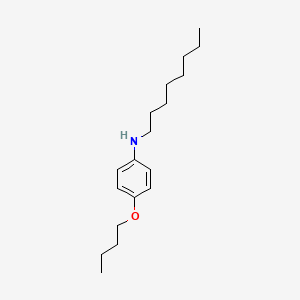

N-(4-Butoxyphenyl)-N-octylamine

Description

Contextualization within Organic Chemistry

Substituted N-arylamines are a significant class of organic compounds characterized by a nitrogen atom bonded to at least one aromatic ring (aryl group) and other organic substituents. fiveable.me These structures are fundamental motifs in organic chemistry, forming the core of a vast array of synthetic and naturally occurring molecules. google.com Their chemical behavior is distinct from that of aliphatic amines due to the interaction between the nitrogen's lone pair of electrons and the aromatic π-system. libretexts.org This delocalization of electrons generally makes arylamines less basic than alkylamines because the lone pair is less available to accept a proton. libretexts.org

The synthesis of N-substituted arylamines is a central area of focus in organic synthesis. rsc.org Classic and modern methods for forming the crucial carbon-nitrogen (C–N) bond include transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann reactions, which couple amines with aryl halides. rsc.orgwjpmr.com Other methods involve the reductive amination of carbonyl compounds, direct alkylation, and, more recently, the direct reductive cross-coupling of nitroarenes, which offers a more efficient pathway by avoiding extra steps of protecting and deprotecting amine groups. rsc.orgrsc.org The ability to functionalize the aromatic ring through electrophilic aromatic substitution further enhances the versatility of arylamines, although the high reactivity of the amino group often requires it to be converted to a less-activating amide group to achieve selective substitution. openstax.org

Overview of N-Aryl-N-alkylamines in Advanced Chemical Research

Within the broader class of substituted arylamines, N-aryl-N-alkylamines, which feature both an aryl and an alkyl group attached to the nitrogen atom, are of particular importance in advanced chemical research. These compounds serve as privileged scaffolds and essential building blocks for a multitude of high-value chemicals. rsc.orgnih.gov Their structures are prevalent in pharmaceuticals, agrochemicals, and a variety of functional materials such as dyes and polymers. google.comrsc.orgnih.gov

The unique combination of aromatic and aliphatic moieties imparts specific physicochemical properties that are leveraged in drug discovery and materials science. For example, in medicinal chemistry, the N-aryl-N-alkylamine framework is a key component in many therapeutic agents. nih.gov Recent research has explored the development of N-acyl-N-aryl sulfonamides as "warheads" for covalent inhibitors that can target specific amino acid residues like lysine (B10760008) in proteins, a strategy useful for developing drugs against resistant kinase mutants. nih.gov In materials science, the incorporation of these structures can influence properties like solubility, thermal stability, and electronic behavior, making them candidates for organic electronic materials. researchgate.net The synthesis of these molecules is an active area of investigation, with modern photocatalytic methods being developed to create N-aryl amines under mild conditions. rsc.org

Scope and Objectives of Research on N-(4-Butoxyphenyl)-N-octylamine

This compound is a specific N-aryl-N-alkylamine whose detailed research applications are not yet extensively documented in peer-reviewed literature. However, its availability as a research chemical indicates its potential utility in various scientific investigations. scbt.comscbt.com The structure of the molecule, featuring a secondary amine linking an n-octyl chain and a p-butoxyphenyl group, provides a basis for defining its potential research scope and objectives.

The primary objective for synthesizing and studying a compound like this compound would be to investigate how the combination of its specific structural features—a long, flexible alkyl chain (octylamine), an electron-donating alkoxy group (butoxy), and an aromatic ring—translates into unique physical, chemical, or biological properties.

Potential research directions could include:

Materials Science: The presence of the long octyl chain and the butoxy group could impart liquid crystalline properties. Research could explore its potential as a component in liquid crystal displays or other advanced optical materials. The long alkyl chain also suggests utility as a lipid intermediate or a surface-modifying agent, for instance, as a capping agent for colloidal quantum dots. broadpharm.comtcichemicals.com

Pharmaceutical and Agrochemical Synthesis: Like many arylamines, it could serve as a key intermediate in the synthesis of more complex, biologically active molecules. google.comrsc.org Researchers might use it as a starting material to build novel compounds for screening as potential drug candidates or pesticides. The butoxy-substituted phenyl ring is a common feature in many pharmacologically active compounds.

Antioxidant Research: Diphenylamine derivatives, a related class of arylamines, are known for their antioxidant properties. wjpmr.com Research could be aimed at evaluating this compound or its derivatives for similar capabilities, potentially for use as stabilizers in lubricants or polymers.

The study of this compound would likely begin with its efficient synthesis, possibly via N-alkylation of 4-butoxyaniline (B1265475) with an octyl halide, followed by thorough characterization of its properties to guide its application in one of these specialized fields.

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-7-8-9-10-15-19-17-11-13-18(14-12-17)20-16-6-4-2/h11-14,19H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCAEBBTWZJCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Butoxyphenyl N Octylamine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, more readily available starting materials. amazonaws.com For N-(4-Butoxyphenyl)-N-octylamine, the key disconnections involve the carbon-nitrogen bonds.

The most prominent retrosynthetic disconnection is at the N-aryl (C(sp²)-N) bond. This approach is central to many modern cross-coupling strategies.

Disconnection: Breaking the bond between the nitrogen atom and the butoxyphenyl group.

Key Precursors: This disconnection leads to two primary synthons: a 4-butoxyphenyl-anion equivalent and an N-octylamino-cation equivalent.

Practical Reagents: The practical chemical equivalents for these synthons are:

An aryl halide or sulfonate, such as 1-bromo-4-butoxybenzene , 1-iodo-4-butoxybenzene , or a corresponding aryl tosylate .

n-Octylamine .

This pathway is realized through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgrug.nl

An alternative disconnection targets the N-alkyl (C(sp³)-N) bond, suggesting a pathway via reductive amination. This is a cornerstone method for amine synthesis. nih.gov

Disconnection: Breaking the bond between the nitrogen atom and the n-octyl group.

Key Precursors: This strategy involves the reaction of an amine with a carbonyl compound.

Practical Reagents:

4-Butoxyaniline (B1265475) (the amine component).

Octanal (the carbonyl component).

The synthesis proceeds by forming an imine intermediate from the condensation of 4-butoxyaniline and octanal, which is then reduced in situ to the target secondary amine. This method avoids the use of precious metal catalysts but relies on the availability of the corresponding aldehyde and a suitable reducing agent. nih.gov

This approach also involves the formation of the N-alkyl bond but through a direct nucleophilic substitution (S_N2) reaction rather than reductive amination. acsgcipr.org

Disconnection: Similar to reductive amination, the bond between the nitrogen and the n-octyl group is targeted.

Key Precursors: This pathway involves a nucleophilic amine and an electrophilic alkyl species.

Practical Reagents:

4-Butoxyaniline (the nucleophile).

An activated n-octyl derivative, such as n-octyl bromide , n-octyl iodide , or an n-octyl sulfonate (e.g., tosylate, mesylate) as the electrophile. acsgcipr.org

This classical method's effectiveness can be limited by potential over-alkylation and the need for a base to neutralize the acid generated during the reaction.

Catalytic Systems in N-Arylamine Synthesis

The synthesis of N-arylamines has been revolutionized by the development of powerful catalytic systems, which offer high efficiency and broad substrate scope, often under mild conditions.

Palladium-catalyzed reactions are a cornerstone for the formation of C(sp²)-N bonds and represent the most effective method for the aryl halide and amine coupling route described in section 2.1.1. rug.nl The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from amines and aryl halides or sulfonates. wikipedia.orgacsgcipr.org Its development has provided a versatile and widely adopted tool for the synthesis of aryl amines, including this compound. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups and its applicability to various amine and aryl partners. wikipedia.orgrug.nl

A typical Buchwald-Hartwig protocol for synthesizing the target compound would involve reacting 1-bromo-4-butoxybenzene with n-octylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base.

Key Components of the Buchwald-Hartwig System:

Palladium Precatalyst: Common sources of palladium include Palladium(II) acetate (B1210297) (Pd(OAc)₂) or complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rug.nlacsgcipr.org

Ligand: The choice of ligand is critical to the success of the reaction. The evolution of specialized phosphine ligands has enabled the coupling of a vast array of substrates under increasingly mild conditions. wikipedia.org Sterically hindered and electron-rich ligands are often the most effective.

Base: A strong base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (B84403) (K₃PO₄). libretexts.orgacs.org

Solvent: Anhydrous, aprotic solvents such as toluene (B28343), xylene, or 1,4-dioxane (B91453) are typically used. acsgcipr.org

The table below summarizes some advanced phosphine ligands developed for the Buchwald-Hartwig amination and their general applicability.

| Ligand Name | Ligand Type | General Applications |

| DPPF (Diphenylphosphinoferrocene) | Bidentate Phosphine | One of the first reliable ligands for coupling primary amines. wikipedia.org |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Bidentate Phosphine | Effective for intermolecular coupling without loss of enantioselectivity in chiral substrates. libretexts.org |

| RuPhos | Dialkylbiaryl Phosphine | Superior ligand for coupling secondary amines with aryl chlorides. rug.nl |

| BrettPhos | Dialkylbiaryl Phosphine | Promotes amination of aryl mesylates and selective monoarylation of primary amines. rug.nl |

Palladium-Catalyzed Cross-Coupling Reactions

Ligand Design and Impact on Catalytic Efficiency

The efficiency of palladium-catalyzed C-N bond formation is critically dependent on the choice of phosphine ligand. numberanalytics.com For the synthesis of this compound, which involves the coupling of a primary alkylamine (octylamine) with an aryl partner (derived from 4-butoxyaniline), ligand selection is key to overcoming challenges such as slow reaction rates and competing side reactions. acs.org

The development of sterically hindered and electron-rich biaryl phosphine ligands has been a major breakthrough. rug.nlresearchgate.net Ligands like XPhos and BrettPhos, developed by the Buchwald group, are highly effective. numberanalytics.comrug.nlyoutube.com These ligands feature bulky substituents (e.g., cyclohexyl, tert-butyl) and a biaryl backbone, which promote the formation of the active, monoligated Pd(0) species essential for the catalytic cycle. nih.govmit.edu This structural design accelerates both the initial oxidative addition of the aryl halide and the final reductive elimination step, which forms the desired C-N bond. youtube.comacs.org

For instance, the use of increasingly electron-deficient ligands has been shown to create a more electrophilic Pd(II) intermediate, which can facilitate the binding of weakly nucleophilic coupling partners. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful supporting ligands due to their strong electron-donating properties and steric bulk, which protect the palladium center and enhance catalytic activity, even for challenging substrates like aryl chlorides. researchgate.netacs.org The rational design of ligands, sometimes involving the use of a combination of two different ligands, can lead to catalyst systems with superior reactivity and a broader substrate scope than systems based on a single ligand. nih.gov The choice of ligand is crucial for preventing the formation of undesired tertiary anilines from competing diarylation reactions, a common challenge when using primary alkylamines. acs.org

Table 1: Comparison of Ligand Effects on a Model Buchwald-Hartwig Amination

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| P(t-Bu)₃ | 1.0 | NaOt-Bu | Toluene | 80 | 18 | Moderate |

| XPhos | 0.5 | NaOt-Bu | Toluene | 80 | 4 | High |

| BrettPhos | 0.5 | K₃PO₄ | Dioxane | 100 | 6 | High |

| RuPhos | 0.2 | Cs₂CO₃ | t-BuOH | 100 | 12 | High |

| PEPPSI-IPr(NMe₂)₂ | 1.0 | Cs₂CO₃ | Dioxane | 110 | 15 | High |

This table presents representative data for analogous C-N coupling reactions to illustrate the impact of different ligands. Actual results for this compound may vary.

Copper-Catalyzed Methodologies

Copper-catalyzed C-N bond formation, known as the Ullmann condensation or Goldberg reaction, represents an alternative to palladium-based systems. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. wikipedia.org

Modern advancements have introduced soluble copper catalysts supported by ligands, which allow for milder reaction conditions. wikipedia.orgacsgcipr.org Typical catalysts can be formed from copper(I) salts, like CuI, in combination with ligands such as 1,10-phenanthroline (B135089) or N,N'-dialkyl oxalamides. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl halide (e.g., 4-bromo- or 4-iodobutoxybenzene) with an amine (octylamine). Aryl iodides are generally more reactive than aryl bromides or chlorides. wikipedia.org While these methods are comparable to the Buchwald-Hartwig reaction, they often still require higher temperatures. wikipedia.org The mechanism is believed to involve a copper(I) amide intermediate, which is generated in situ. wikipedia.org

Heterogeneous Catalysis for Sustainable Synthesis

A key focus in modern synthetic chemistry is the development of sustainable methods, particularly through the use of heterogeneous catalysts that can be easily recovered and reused. For the synthesis of this compound, this involves immobilizing the palladium catalyst on a solid support.

Several materials have been explored as supports, including silica-starch substrates, graphene oxide functionalized with chitosan, and magnetic nanoparticles (e.g., γ-Fe₂O₃). researchgate.netdntb.gov.uaacs.org For example, palladium nanoparticles decorated on a graphene oxide-chitosan composite have shown high catalytic activity in Buchwald-Hartwig amination reactions. dntb.gov.ua Similarly, a palladium N-heterocyclic carbene (NHC) complex immobilized on silica (B1680970) has been used for the amination of aryl chlorides. The use of magnetic nanoparticles allows for simple recovery of the catalyst using an external magnet, facilitating its reuse over multiple reaction cycles with minimal loss of activity. acs.org These approaches not only reduce the cost associated with precious metal catalysts but also minimize product contamination with metal traces, addressing significant environmental and economic concerns. researchgate.net

Mechanistic Investigations of Formation Pathways

The mechanism of the palladium-catalyzed amination reaction is a well-studied catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orglibretexts.org

Identification of Intermediates and Transition States

Mechanistic studies have successfully identified and characterized key intermediates in the Buchwald-Hartwig pathway. wikipedia.orglibretexts.org The primary catalytic cycle involves:

Oxidative Addition Complex (ArPd(L)X) : Formed by the reaction of the aryl halide (e.g., 4-bromobutoxybenzene) with the Pd(0) catalyst. numberanalytics.com

Palladium Amido Complex (ArPd(L)NR₂) : Generated after the amine binds to the palladium(II) center and is deprotonated by a base. wikipedia.org

Hartwig's research has shown that reductive elimination can proceed from either a four-coordinate bisphosphine or a three-coordinate monophosphine arylpalladium amido complex, with the three-coordinate species being more reactive. wikipedia.org Chelating bidentate ligands like BINAP prevent the formation of unreactive palladium dimers and promote the reaction from L₂Pd complexes. wikipedia.org An unproductive side reaction, β-hydride elimination from the palladium amido intermediate, can compete with reductive elimination, leading to hydrodehalogenation of the starting aryl halide. wikipedia.orgacs.org The design of bulky ligands helps to suppress this side reaction and favors the desired reductive elimination pathway. acs.org

Role of Solvent Effects and Reaction Conditions

The choice of solvent and other reaction conditions significantly influences the rate, yield, and selectivity of the Buchwald-Hartwig amination. numberanalytics.com

Solvents : Aprotic solvents are commonly used. Nonpolar aprotic solvents like toluene, xylene, and 1,4-dioxane are traditional choices. acs.orgacsgcipr.org However, polar aprotic solvents such as THF or greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) are often preferred as they can facilitate key steps in the catalytic cycle and are considered more environmentally benign. numberanalytics.comnsf.gov The product distribution can be highly dependent on the solvent class; for instance, studies have shown that m-xylene (B151644) can provide higher selectivity for the desired product compared to more polar solvents where side reactions like hydrodehalogenation may be more significant. acs.orgdtu.dk

Base : A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. numberanalytics.com Sodium tert-butoxide (NaOt-Bu) is a common choice. acs.org Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also effective, particularly with more advanced catalyst systems, and offer better tolerance for base-sensitive functional groups. acs.orgnih.gov The nature of the base can influence the operative catalytic pathway. nih.gov

Temperature : Elevated temperatures are often necessary to drive the reaction, though modern catalysts can operate under milder conditions. numberanalytics.comrug.nl Optimizing the temperature is crucial to balance a sufficient reaction rate against potential catalyst degradation or increased side reactions. numberanalytics.com

Table 2: Influence of Reaction Conditions on a Model C-N Coupling Reaction

| Solvent | Base | Temperature (°C) | Outcome |

| m-Xylene | NaOt-Bu | 100 | High selectivity for N-arylated product. acs.org |

| 1,4-Dioxane | NaOt-Bu | 100 | Good yield, but potential for side reactions. acs.org |

| 2-MeTHF | LiHMDS | 25 | High yield at room temperature with optimized catalyst. researchgate.net |

| t-BuOH | Cs₂CO₃ | 100 | Effective for substrates with base-sensitive groups. nih.gov |

This table summarizes general findings from analogous reactions. Specific outcomes for this compound would require empirical optimization.

Optimization of Synthetic Routes for this compound

The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Key strategies involve maximizing the product yield, ensuring high purity, and implementing environmentally benign practices. Two primary synthetic pathways, the Buchwald-Hartwig amination and reductive amination, offer versatile platforms for achieving these goals.

The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, facilitates the formation of C-N bonds through a palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an amine. wikipedia.orgresearchgate.net In the context of this compound synthesis, this would involve the reaction of a 4-butoxyphenyl halide with n-octylamine.

Alternatively, reductive amination provides a powerful method for forging C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org For the target molecule, this would typically involve the reaction of 4-butoxybenzaldehyde (B1265825) with n-octylamine, or 4-butoxyaniline with octanal, followed by reduction of the intermediate imine.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. This involves the systematic optimization of various reaction parameters for both the Buchwald-Hartwig amination and reductive amination pathways.

For the Buchwald-Hartwig amination , several factors can be fine-tuned to improve the yield:

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical. organic-chemistry.org Modern, bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are known to significantly enhance reaction efficiency. organic-chemistry.org The catalyst precursor, such as [Pd(allyl)Cl]2, can also influence the reaction rate and yield. researchgate.net

Base and Solvent: The selection of the base and solvent system is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly employed. researchgate.net The solvent choice, often a non-polar aprotic solvent like toluene or 1,4-dioxane, can also impact the reaction's success. chemrxiv.org

Reaction Temperature and Time: Optimizing the reaction temperature and duration is essential to ensure complete conversion without promoting side reactions or product decomposition.

For reductive amination , yield enhancement strategies include:

Reducing Agent: The choice of reducing agent is paramount. Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred as they can reduce the in situ-formed imine without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.com

pH Control: Maintaining an optimal pH is crucial for the initial imine formation. Mildly acidic conditions are generally favored to facilitate the condensation of the amine and carbonyl compound. youtube.com

Reaction Stoichiometry: Adjusting the molar ratio of the reactants can drive the reaction towards completion and maximize the yield of the desired secondary amine.

| Strategy | Parameter | Variation | Effect on Yield |

| Buchwald-Hartwig Amination | Ligand | P(t-Bu)3 | Moderate |

| XPhos | High | ||

| SPhos | Very High | ||

| Base | K3PO4 | Moderate | |

| Cs2CO3 | Good | ||

| NaOtBu | High | ||

| Reductive Amination | Reducing Agent | NaBH4 | Good |

| NaBH3CN | High | ||

| NaBH(OAc)3 | Very High | ||

| Additive (for imine formation) | None | Moderate | |

| Acetic Acid | Good | ||

| Ti(OiPr)4 | High |

This table presents representative data based on analogous reactions in the literature to illustrate the effects of different parameters on yield.

Purity Profile Improvement

Achieving a high purity profile for this compound is as critical as obtaining a high yield. Impurities can arise from side reactions, unreacted starting materials, or catalyst residues.

In the Buchwald-Hartwig amination , potential impurities include homo-coupled products of the aryl halide, products of ligand arylation, and residual palladium catalyst. Strategies to improve purity include:

Optimized Ligand-to-Metal Ratio: Fine-tuning the ligand-to-palladium ratio can minimize side reactions and improve the selectivity for the desired product.

Efficient Catalyst Removal: Post-reaction purification techniques are essential to remove the palladium catalyst. This can involve filtration through silica gel or celite, or the use of specific scavengers designed to bind and remove residual palladium. acs.org

Chromatographic Purification: Flash column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts. acs.org

For reductive amination , the primary impurity is often the over-alkylated tertiary amine. Purity can be improved by:

Controlled Stoichiometry: Using a slight excess of the amine can help to minimize the formation of the tertiary amine byproduct.

Stepwise Procedure: A stepwise approach, where the imine is first formed and then reduced in a separate step, can sometimes offer better control and higher purity compared to a one-pot reaction. organic-chemistry.org

Purification Techniques: As with the Buchwald-Hartwig reaction, chromatographic methods are highly effective for isolating the pure secondary amine.

| Synthetic Method | Potential Impurity | Mitigation Strategy |

| Buchwald-Hartwig Amination | Unreacted 4-butoxyphenyl halide | Optimization of reaction time and temperature |

| Residual Palladium Catalyst | ||

| Di-octyl-(4-butoxyphenyl)amine (from over-arylation) | ||

| Reductive Amination | Unreacted 4-butoxybenzaldehyde/octanal | Optimization of reducing agent and reaction time |

| (4-Butoxyphenyl)di(octyl)amine (tertiary amine) | ||

| Alcohol (from carbonyl reduction) |

This table outlines common impurities and strategies to improve the purity profile of the final product.

Atom Economy and Green Chemistry Principles

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. taylorandfrancis.comrsc.org Both the Buchwald-Hartwig amination and reductive amination can be evaluated and optimized through the lens of green chemistry.

Atom Economy is a key metric that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

In a Buchwald-Hartwig amination , the atom economy is inherently limited by the generation of stoichiometric salt byproducts from the base and the leaving group on the aryl halide.

Reductive amination , particularly when using catalytic hydrogenation (H2 and a metal catalyst), can exhibit a higher atom economy as the only byproduct is water. researchgate.net However, when using hydride reducing agents like NaBH(OAc)3, the atom economy is lower due to the generation of borate (B1201080) salts and acetic acid as byproducts.

Other Green Chemistry Principles to consider in the synthesis of this compound include:

Catalytic Reagents: Both methods utilize catalytic amounts of reagents (palladium catalyst or acid/base for imine formation), which is a core principle of green chemistry.

Solvent Selection: The choice of solvent has a significant environmental impact. Efforts can be made to use greener solvents, such as moving from chlorinated solvents to ethers or toluene, or even exploring reactions in water with appropriate surfactants. rsc.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted heating can sometimes be a more energy-efficient alternative to conventional heating.

| Green Chemistry Metric | Buchwald-Hartwig Amination | Reductive Amination (with NaBH(OAc)3) | Reductive Amination (Catalytic Hydrogenation) |

| Atom Economy | Moderate | Moderate | High |

| Catalyst | Palladium (low loading) | Stoichiometric reducing agent | Metal catalyst (low loading) |

| Byproducts | Halide salts, base residues | Borate salts, acetate | Water |

| Solvent | Typically organic (e.g., Toluene) | Typically organic (e.g., Dichloromethane, THF) | Can be performed in greener solvents (e.g., Ethanol) |

| Energy Input | Often requires heating | Often at room temperature | May require pressure and/or heating |

This table provides a comparative overview of the green chemistry aspects of the different synthetic routes.

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For N-(4-Butoxyphenyl)-N-octylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the intricate network of through-bond and through-space correlations.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound would provide critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The protons of the butoxy and octyl chains will resonate in the upfield region. The integration of the signals would correspond to the number of protons in each specific environment, and the multiplicity (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, thus confirming the connectivity of the molecular fragments.

Interactive ¹H NMR Data Table (Predicted)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to -O) | 6.8-7.0 | Doublet | 2H |

| Aromatic Protons (ortho to -N) | 6.6-6.8 | Doublet | 2H |

| -OCH₂- (Butoxy) | 3.9-4.1 | Triplet | 2H |

| -NCH₂- (Octyl) | 3.1-3.3 | Triplet | 2H |

| -CH₂- (Butoxy, position 2) | 1.7-1.9 | Multiplet | 2H |

| -CH₂- (Butoxy, position 3) | 1.4-1.6 | Multiplet | 2H |

| -CH₂- (Octyl, positions 2-7) | 1.2-1.7 | Multiplet | 12H |

| -CH₃ (Butoxy) | 0.9-1.0 | Triplet | 3H |

| -CH₃ (Octyl) | 0.8-0.9 | Triplet | 3H |

| N-H | Variable | Broad Singlet | 1H |

Carbon (¹³C) NMR for Carbon Framework Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in this compound and provide information about their hybridization and chemical environment. The carbon atoms of the aromatic ring would resonate at lower field (δ 110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift due to its electronegativity. The aliphatic carbons of the butoxy and octyl chains would be found in the upfield region (δ 10-70 ppm).

Interactive ¹³C NMR Data Table (Predicted)

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbon (-O-C) | 150-155 |

| Aromatic Carbon (-N-C) | 140-145 |

| Aromatic Carbons | 115-130 |

| -OCH₂- (Butoxy) | 67-70 |

| -NCH₂- (Octyl) | 45-50 |

| -CH₂- (Butoxy, position 2) | 30-35 |

| -CH₂- (Butoxy, position 3) | 19-22 |

| -CH₂- (Octyl, chain) | 22-32 |

| -CH₃ (Butoxy) | 13-15 |

| -CH₃ (Octyl) | 13-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To resolve any ambiguities in the one-dimensional spectra and to definitively establish the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, allowing for the tracing of the connectivity within the butoxy and octyl chains and the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful method for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule, for instance, by showing correlations between the -NCH₂- protons of the octyl group and the aromatic carbons, and between the -OCH₂- protons of the butoxy group and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the vibrational modes of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The presence of a secondary amine (N-H) would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butoxy and octyl groups would be observed just below 3000 cm⁻¹. The C-O ether linkage would show a strong absorption band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Interactive FT-IR Data Table (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Ether) | 1200-1250 | Strong |

| C-H Bending (Aliphatic) | 1375-1470 | Medium |

| Aromatic C-H Bending | 690-900 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone vibrations of the aliphatic chains. The symmetric C-H stretching vibrations would also be prominent. The combination of FT-IR and Raman data would offer a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structural features through controlled fragmentation.

High-resolution mass spectrometry provides the capability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for confirming the identity of the synthesized compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁NO |

| Calculated Exact Mass | 293.2406 u |

Note: The measured exact mass would be determined in a specific experimental setting and compared against the calculated value to confirm the elemental composition.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, characteristic fragmentation would involve the cleavage of the alkyl chains and the bonds adjacent to the nitrogen atom and the phenyl ring. Analysis of these fragments helps to confirm the connectivity of the butoxy and octyl groups to the aminophenyl core.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, probe the electronic transitions within the molecule, offering insights into its photophysical behavior.

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region. These absorptions correspond to the energy required to promote electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). The position and intensity of these bands are influenced by the electronic nature of the butoxyphenyl and octylamine (B49996) substituents.

Following the absorption of light, the excited molecule can relax through various pathways, including fluorescence emission. The fluorescence spectrum provides information about the energy of the emissive state. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. These properties are crucial for understanding the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Table 2: Photophysical Data for this compound (Illustrative)

| Parameter | Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|

| Absorption Maximum (λ_abs) | ~250-350 | N/A |

Note: The exact wavelengths and quantum yields are dependent on the solvent and experimental conditions.

X-ray Diffraction Studies

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

No single-crystal X-ray diffraction data for this compound has been found in the surveyed scientific literature. This technique would typically provide precise atomic coordinates, bond lengths, bond angles, and details of the molecule's conformation in the solid state, as well as information on intermolecular interactions that dictate the crystal packing. Without experimental data, a table of crystallographic parameters cannot be generated.

Powder X-ray Diffraction for Crystalline Phase Analysis

Similarly, there are no available powder X-ray diffraction (PXRD) patterns for this compound. PXRD is instrumental in analyzing the crystalline phases of a material, identifying its degree of crystallinity, and determining its unit cell parameters. In the absence of such data, an analysis of the crystalline phase and a corresponding data table cannot be provided.

Until such studies are conducted and published, a detailed discussion on the experimentally determined molecular and crystalline structure of this compound remains elusive.

Computational Chemistry and Theoretical Characterization of N 4 Butoxyphenyl N Octylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules. These methods are routinely employed to predict geometries, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for calculating the optimized molecular structure. researchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, which represents the most stable conformation of the molecule. researchgate.net

For a molecule like N-(4-Butoxyphenyl)-N-octylamine, a typical DFT calculation would employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). edu.krdnih.gov The B3LYP functional is known to provide a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.net The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to allow for non-spherical distribution of electron density. nih.gov

The optimization process would yield key geometric parameters. While specific data for the title compound is not available, the table below illustrates the kind of results that would be obtained, with expected values for selected bond lengths and angles based on general chemical principles and data for similar molecular fragments.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-N (amine) | ~1.40 |

| C-O (ether) | ~1.37 | |

| C-C (aromatic) | ~1.39 | |

| C-H (aliphatic) | ~1.10 | |

| Bond Angle (°) | C-N-C | ~118-120 |

| C-O-C | ~117-119 | |

| C-C-C (aromatic) | ~120 | |

| Dihedral Angle (°) | C-C-N-C | Variable (describes twist) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

DFT is also a reliable method for predicting spectroscopic data. The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. nih.gov Following a geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to yield the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. nih.gov

The table below shows an example of calculated vibrational frequencies for a related aromatic compound, demonstrating the type of data generated in such studies.

Table 2: Example of Calculated Vibrational Frequencies for a Related Aromatic Amine (Illustrative)

| Assignment | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1340-1260 |

| C-O Stretch (ether) | 1270-1200 |

Note: This table contains example data for illustrative purposes. The assignments are based on general frequency regions for the functional groups present in this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. edu.krd

Typically, red colors indicate regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors represent regions of most positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent intermediate potential values. edu.krd

For this compound, the MEP map would be expected to show:

Negative regions (red/yellow) concentrated around the nitrogen atom of the amine and the oxygen atom of the butoxy group, due to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack.

Positive regions (blue) located around the hydrogen atoms of the amine group (if protonated) and the aliphatic chains.

Neutral regions (green) across the aromatic ring and the hydrocarbon chains.

Understanding these reactive sites is crucial for predicting how the molecule will interact with other reagents. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

The HOMO is the orbital with the highest energy that contains electrons, acting as an electron donor. The LUMO is the lowest energy orbital that is empty, serving as an electron acceptor. The shapes and energies of these orbitals are critical for understanding the electronic properties and reactivity of a molecule. scispace.com

For this compound, a diarylamine derivative, the analysis would likely reveal:

HOMO: The electron density of the HOMO is expected to be primarily located on the electron-rich N-(4-butoxyphenyl) moiety. The nitrogen lone pair and the π-system of the phenyl ring would be major contributors, indicating this part of the molecule is the primary site of electron donation.

LUMO: The LUMO's electron density would likely be distributed over the aromatic ring, representing the most favorable region to accept an electron.

The energies of the HOMO and LUMO are important parameters for predicting the molecule's behavior in electronic applications, such as in organic electronics. scispace.comchemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap implies higher kinetic stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The table below provides an illustrative example of these parameters using typical energy values for similar amine compounds.

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Example Value |

| HOMO Energy | E(HOMO) | - | -5.20 eV |

| LUMO Energy | E(LUMO) | - | -0.80 eV |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.40 eV |

| Ionization Potential | I | -E(HOMO) | 5.20 eV |

| Electron Affinity | A | -E(LUMO) | 0.80 eV |

| Electronegativity | χ | (I + A) / 2 | 3.00 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.20 eV |

| Chemical Softness | S | 1 / (2η) | 0.227 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 2.05 eV |

Note: The data in this table is for a representative, analogous compound and serves for illustrative purposes only. Specific calculations for this compound would be required for accurate values.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of this compound, revealing its dynamic nature and interactions with its environment.

The conformational landscape of this compound is characterized by a significant degree of flexibility, primarily arising from the rotatable bonds within its structure. The key sources of this flexibility are the C-N bonds of the secondary amine, the C-O bond of the butoxy group, and the numerous C-C bonds of the n-octyl chain. Molecular dynamics simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Table 1: Key Dihedral Angles and Rotational Energy Barriers for this compound (Theoretical Values)

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) | Estimated Rotational Energy Barrier (kcal/mol) |

| C(aryl)-N-C(octyl)-C | Defines the orientation of the octyl chain relative to the phenyl ring | ~60, 180, -60 (gauche, anti) | 3-5 |

| C(aryl)-O-C(butyl)-C | Defines the orientation of the butyl group | ~180 (anti) | 2-4 |

| O-C(aryl)-N-C(octyl) | Describes the twist of the amino group relative to the phenyl ring | 0, 180 | 1-2 |

This interactive table provides theoretical data on the primary rotational dynamics within the this compound molecule. The values are estimated based on analogous structures and force field parameters.

In a condensed phase, molecules of this compound are expected to exhibit complex intermolecular interactions, leading to aggregation. The nature and strength of these interactions are dependent on the molecular environment. The nonpolar octyl chains are likely to favor hydrophobic interactions, driving them to associate with each other to minimize contact with polar solvents. This self-association is a common feature of molecules with long alkyl chains and can lead to the formation of micelle-like aggregates in aqueous environments. researchgate.netrsc.org

Structure-Property Relationships Derived from Computational Data

Computational data provides a powerful tool for establishing relationships between the molecular structure of this compound and its macroscopic properties.

The electronic structure of this compound, as determined by quantum chemical calculations, is fundamental to its chemical reactivity. The nitrogen atom of the secondary amine is predicted to be a site of high electron density, making it a likely center for electrophilic attack and oxidation. mdpi.comdtic.mil The butoxy group, being an electron-donating group, is expected to increase the electron density on the phenyl ring, particularly at the ortho and para positions relative to the ether linkage. This activation of the aromatic ring can influence its susceptibility to electrophilic substitution reactions.

Analysis of the molecular electrostatic potential (MEP) can identify regions of positive and negative potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated Electronic Properties of this compound (Theoretical Values)

| Property | Predicted Value | Implication for Chemical Behavior |

| HOMO Energy | -5.8 eV | Indicates susceptibility to oxidation |

| LUMO Energy | 1.2 eV | Relates to ability to accept electrons |

| HOMO-LUMO Gap | 7.0 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.5 D | Indicates a polar nature, influencing solubility and intermolecular forces |

| Mulliken Charge on Nitrogen | -0.45 e | Confirms the nucleophilic character of the amine |

This interactive table presents theoretical electronic structure data for this compound. These values are derived from density functional theory (DFT) calculations and provide a basis for understanding the molecule's reactivity.

The computational data gathered for this compound can be used to construct Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov By correlating calculated molecular descriptors (e.g., electronic properties, steric parameters, and descriptors of intermolecular interactions) with observable properties, it is possible to predict the behavior of this molecule in various applications.

For instance, the predicted aggregation behavior and intermolecular interaction profile could suggest its potential use as a surfactant or a component in self-assembling materials. The electronic properties and reactivity indices can guide its potential as an intermediate in organic synthesis. acs.org These predictive models are invaluable for the rational design of new molecules with tailored properties and for screening potential applications without the need for extensive empirical testing.

Advanced Applications of N 4 Butoxyphenyl N Octylamine in Materials Science and Chemical Systems

Liquid Crystalline Behavior and Mesophase Characterization

The ability of molecules to self-assemble into ordered, fluid phases known as liquid crystals (LCs) is highly dependent on their molecular structure. N-(4-Butoxyphenyl)-N-octylamine possesses key features that suggest a predisposition for liquid crystalline behavior.

The formation of liquid crystalline phases is not accidental but is guided by specific molecular design principles. For a molecule to exhibit mesomorphism (the state of being a liquid crystal), it typically requires a combination of a rigid, anisotropic core and flexible terminal groups. Amines, particularly N-aryl amines, are valuable building blocks in this context. byjus.comrsc.org

Key design features for liquid crystalline amines include:

Anisotropic Core: The molecule must have a shape that is significantly non-spherical, often described as rod-like or disc-like. beilstein-journals.org The phenyl ring in this compound provides this necessary rigidity and anisotropic geometry. The presence of heteroatoms like nitrogen can increase molecular dipole and dielectric anisotropy, which can favor the formation of polar structures at the molecular level. ajchem-a.com

Flexible Chains: The presence of one or more flexible alkyl chains is crucial. nih.gov The octyl and butoxy groups on this compound provide the necessary fluidity, lowering the melting point and enabling the formation of mesophases over a specific temperature range. The length of these chains influences the type of mesophase formed and the transition temperatures.

Polarity and Dipole Moment: The amine group (N-H or N-R) and the ether linkage in the butoxy group introduce polarity. This can lead to specific intermolecular interactions that stabilize layered (smectic) or directionally ordered (nematic) phases. researchgate.net Generally, placing amino functionalities at the end of a molecule was thought to inhibit liquid crystalline properties, but several exceptions have been discovered, leading to novel low-temperature liquid crystals. google.com

The structure of this compound, with its substituted phenyl ring and two distinct alkyl chains attached to the nitrogen atom, represents a classic example of an alkylarylamine designed to potentially exhibit liquid crystalline properties. byjus.com

Liquid crystals are broadly categorized into two types based on the primary stimulus that induces the ordered phase: thermotropic and lyotropic.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline behavior as a function of temperature. beilstein-journals.orgfrontiersin.org Upon heating from a solid state, they transition into one or more mesophases before becoming a completely disordered isotropic liquid at higher temperatures. frontiersin.org Given its molecular structure, this compound is a candidate for forming thermotropic phases, such as nematic or smectic phases, which are common for rod-like molecules. ias.ac.in

Lyotropic Liquid Crystals: These phases are formed when a compound (an amphiphile) is dissolved in a suitable solvent, and the phase behavior depends on both concentration and temperature. frontiersin.orgdifferencebetween.com The this compound molecule has an amphiphilic character, with the polar amine-phenyl head group and the nonpolar octyl and butyl chains. This suggests it could form lyotropic phases in appropriate solvents, where molecules aggregate into structures like micelles or lamellar sheets. nih.govacs.orgresearchgate.net

The specific phases formed, whether thermotropic or lyotropic, would be determined by the balance of intermolecular forces, including van der Waals interactions between the alkyl chains and dipole-dipole interactions involving the aromatic and amine components.

Table 1: Hypothetical Thermotropic Phase Transitions for this compound

This table presents a hypothetical, yet plausible, set of phase transitions that a compound with the structure of this compound might exhibit. The temperatures are illustrative and would require experimental verification via techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Phase |

| Crystal to Smectic A | 65.5 | 28.7 | Smectic A (SmA) |

| Smectic A to Nematic | 82.0 | 1.5 | Nematic (N) |

| Nematic to Isotropic | 95.3 | 0.8 | Isotropic Liquid (Iso) |

A defining characteristic of liquid crystals is their long-range orientational order, where the constituent molecules tend to align along a common axis, known as the director. ias.ac.in This order can be quantified by an order parameter, S, which ranges from 0 for a completely random isotropic liquid to 1 for a perfectly ordered solid. ias.ac.innih.gov

Functional Materials Development

The properties of this compound make it a candidate for incorporation into more complex material systems to create functional composites and devices.

Introducing small organic molecules into polymer matrices is a common strategy to modify the properties of the bulk polymer. This compound could be used as a functional additive in several ways:

Liquid Crystal/Polymer Composites: Dispersing this compound within a polymer matrix could create a Polymer-Dispersed Liquid Crystal (PDLC) system. If the compound exhibits a nematic phase, droplets of it within the polymer could be switched by an electric field, changing the material from opaque to transparent.

Molecular Reinforcement: The rigid phenyl core of the molecule could potentially enhance the mechanical properties of a polymer, acting as a molecular-level reinforcing agent.

Anisotropic Gels: In combination with a gelling agent and a solvent, it could form anisotropic gels where the liquid crystalline order of this compound is imparted to a soft solid material.

The synthesis of new liquid crystals often involves exploring their behavior in mixtures or as part of larger systems to achieve desired properties like enhanced thermal stability or a broader mesophase range. researchgate.netscielo.br

Organic electronics leverage carbon-based materials in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net A critical component in many of these devices is the hole-transport layer (HTL), which facilitates the movement of positive charge carriers (holes).

Nitrogen-containing aromatic compounds, such as carbazole (B46965) derivatives, are well-known for their excellent hole-transporting capabilities. researchgate.net The nitrogen atom in these molecules is electron-rich and can be readily oxidized, allowing for the hopping of holes between adjacent molecules. This compound, as an N-aryl amine, fits this profile. Its potential utility in an organic electronic device would depend on its highest occupied molecular orbital (HOMO) energy level, which must be well-aligned with the other materials in the device stack to ensure efficient charge injection and transport. The liquid crystalline properties could be an added advantage, potentially leading to highly ordered thin films with improved charge mobility along the ordered direction.

Sensor Design and Recognition Mechanisms

While direct applications of this compound as a primary recognition element in sensors are not extensively documented in dedicated studies, its structural motifs are relevant to sensor design. The core structure, featuring a secondary amine nitrogen and ether oxygen atoms, possesses lone pairs of electrons, making it a potential chelating agent for metal ions. This inherent Lewis basicity is a fundamental principle in the design of ion-selective sensors.

The recognition mechanism would likely involve the coordination of a target metal ion with the nitrogen and oxygen atoms of the butoxyphenyl group. The lipophilic octyl and butyl chains would provide the necessary solubility in the organic membrane phase of an ion-selective electrode (ISE). The selectivity and sensitivity of such a sensor would be dictated by factors including the size of the cavity formed by the chelating atoms, the conformational flexibility of the molecule, and the electronic properties of the aromatic ring.

Surface Science and Interfacial Phenomena

The amphiphilic nature of this compound drives its activity at interfaces, making it a subject of interest in surface science, particularly for its roles as a surfactant and a corrosion inhibitor.

Surfactant Properties and Self-Assembly Behavior

This compound exhibits surfactant properties due to its molecular structure, which consists of a hydrophilic head (the amine and butoxy-substituted phenyl group) and a hydrophobic tail (the octyl chain). This amphiphilicity allows it to reduce surface tension at interfaces. In aqueous solutions, these molecules can spontaneously self-assemble into organized structures such as micelles once the concentration reaches a critical point known as the critical micelle concentration (CMC). This behavior is crucial for applications in emulsification and dispersion.

Adsorption Mechanisms on Metal Surfaces

A significant area of research for this compound is its application as a corrosion inhibitor for metals, particularly steel in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption mechanism is a complex process involving both physical (physisorption) and chemical (chemisorption) interactions.

Physisorption: This involves electrostatic interactions between the protonated amine group (in acidic solution) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the benzene (B151609) ring, can be donated to the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate-type covalent bond, leading to a more stable and robust protective film.

Quantum chemical calculations and density functional theory (DFT) studies have been employed to elucidate these interactions. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) help predict the molecule's tendency to donate or accept electrons. A high E_HOMO value indicates a greater tendency for electron donation to the metal surface, signifying effective chemisorption and inhibition.

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which models the formation of a monolayer of the inhibitor on the metal surface.

Table 1: Adsorption and Quantum Chemical Parameters for this compound as a Corrosion Inhibitor

| Parameter | Description | Significance in Corrosion Inhibition |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. Higher values suggest stronger chemisorption on the metal surface. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the molecule's ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) relates to reactivity. |

| ΔN | Fraction of Electrons Transferred | Predicts the direction of electron transfer between the inhibitor and the metal surface. |

| Adsorption Isotherm | e.g., Langmuir, Temkin, Frumkin | Describes the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. |

Interfacial Rheology and Stability

The presence of this compound at an oil-water interface significantly impacts the interfacial rheology—the study of the flow and deformation of matter at the interface. By forming a film at the boundary, the molecule can increase the viscoelasticity of the interface. This property is critical for the stability of emulsions. A more viscoelastic interfacial film provides a mechanical barrier that resists the coalescence of droplets, thereby enhancing the long-term stability of the emulsion. The packing density and intermolecular interactions between the adsorbed molecules dictate the strength and properties of this film.

Catalytic Applications as Ligands or Organocatalysts

The chemical structure of this compound lends itself to potential applications in catalysis, specifically as a ligand in coordination chemistry.

Coordination Chemistry with Transition Metals

The secondary amine nitrogen and the ether oxygen of the butoxy group in this compound can act as donor atoms, allowing the molecule to function as a bidentate or monodentate ligand. It can coordinate with various transition metals (e.g., palladium, copper, nickel) to form metal complexes. These complexes can, in turn, exhibit catalytic activity in a range of organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) or hydrogenation processes. The electronic and steric properties of the ligand, influenced by the bulky octyl and butoxyphenyl groups, would play a crucial role in determining the stability, solubility, and catalytic efficacy of the resulting metal complex.

Performance in Specific Chemical Transformations (e.g., C-N bond formation)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, essential for the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgbohrium.com One of the most powerful and versatile methods for achieving this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgacsgcipr.org This reaction has revolutionized the synthesis of arylamines, offering significant advantages over traditional methods, which often require harsh conditions and have limited substrate scope. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. beilstein-journals.orgnih.gov Research has shown that sterically hindered phosphine (B1218219) ligands, such as XPhos and RuPhos, are often effective in promoting the coupling of various amines and aryl halides. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired C-N coupled product. wikipedia.org

To illustrate the typical data obtained from such studies, a hypothetical data table is presented below. This table showcases the kind of results researchers would seek when evaluating a new amine in C-N cross-coupling reactions.

Hypothetical Performance Data of a Secondary Amine in a Buchwald-Hartwig Amination

| Aryl Halide Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | 12 | 85 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 8 | 92 |

| 2-Iodopyridine | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 24 | 78 |

Table 1. This interactive table provides a hypothetical overview of the performance of a generic secondary amine in the Buchwald-Hartwig C-N cross-coupling reaction under various conditions. The data is for illustrative purposes only and does not represent the actual performance of this compound.

Further experimental investigation is required to determine the specific catalytic systems and conditions under which this compound could effectively participate in C-N bond formation reactions. Such studies would be valuable in expanding the scope of available amines for these critical synthetic transformations.

Derivatives and Analogues of N 4 Butoxyphenyl N Octylamine

Synthesis of Structurally Modified Analogues

The synthesis of analogues of N-(4-Butoxyphenyl)-N-octylamine is achieved through established and innovative organic chemistry methodologies. The goal is to create a library of related compounds where specific molecular features are systematically varied.

The octyl group attached to the nitrogen atom provides a key site for modification. Analogues can be synthesized by varying the length and branching of this alkyl chain. Standard synthetic routes, such as the N-alkylation of N-(4-butoxyphenyl)amine with different alkyl halides or the reductive amination of 4-butoxyaniline (B1265475) with various aldehydes and ketones, are commonly employed. nih.gov More advanced methods may involve palladium/N-heterocyclic carbene (NHC) catalyzed amination of aryl halides with a range of primary and secondary alkylamines. organic-chemistry.org

These modifications directly impact the molecule's lipophilicity and steric profile. For instance, studies on other organic molecules have shown that increasing the alkyl chain length can systematically alter physical properties. nih.govnih.gov In the context of materials science, research on Current time information in Kuala Lumpur, MY.benzothieno[3,2-b]benzothiophene (BTBT) derivatives demonstrates a clear correlation between alkyl chain length and material properties. rsc.org Increasing the chain length from hexyl (C6) to dodecyl (C12) was found to influence thermal stability, solubility, and significantly, the charge-carrier mobility in organic field-effect transistors (OFETs). rsc.org A similar trend would be expected for analogues of this compound, where tuning the alkyl chain could optimize performance in material applications.

| Alkyl Chain Variation (Analogous System) | Key Property Impact | Observed Trend | Reference |

|---|---|---|---|

| Shorter Chains (e.g., C6-phenyl) | Solubility | Higher solubility and less phase change at moderate temperatures. | rsc.org |

| Longer Chains (e.g., C10, C12-phenyl) | Charge-Carrier Mobility | Higher mobility (1–5 cm²V⁻¹s⁻¹). | rsc.org |

| Increased Chain Length | Thermal Stability | Generally influenced by chain length. | rsc.org |

| Branched Chains (e.g., iso-propyl, tert-butyl) | Steric Hindrance | Can be synthesized from N-alkyl protected arylamines. | rsc.org |

The butoxyphenyl group is another prime target for structural modification. Introducing substituents onto the phenyl ring can dramatically alter the electronic properties of the molecule. Synthesis of these analogues typically involves the coupling of N-octylamine with a substituted aryl halide or triflate, often using a catalyst such as copper(I) iodide or a palladium complex. organic-chemistry.org

Substituents can be either electron-donating (e.g., methoxy, -OCH3) or electron-withdrawing (e.g., nitro, -NO2). A kinetic study on the aminolysis of substituted benzenesulfonates demonstrated that the electronic nature of such substituents directly governs the reaction's regioselectivity and rate. nih.gov For example, changing a substituent from 4-MeO (donating) to 4-NO2 (withdrawing) significantly impacted the reaction pathway. nih.gov Applying this principle, the butoxy group (-OC4H9) on the parent compound is itself an electron-donating group; adding further substituents would modulate the electron density on the aromatic ring and the nitrogen atom, thereby fine-tuning its reactivity and interaction with other molecules. nih.gov

A more advanced modification strategy involves the replacement of one or more carbon atoms within the molecular skeleton with heteroatoms such as nitrogen, oxygen, or sulfur. This can be achieved in either the aryl ring or the alkyl chains. For example, replacing a C-H group in the phenyl ring with a nitrogen atom would create a pyridyl analogue.

The incorporation of heteroatoms is a powerful tool for modulating the electronic properties and geometry of organic molecules. nih.gov Research into heteroatom-doped graphene nanoribbons, for instance, shows that substituting carbon with elements like boron and nitrogen allows for precise atomic engineering of electronic characteristics. nih.gov This principle of using heteroatom doping to control the position and density of specific elements can be applied to the synthesis of this compound analogues to create materials with highly tailored properties. nih.gov

Comparative Studies of Structure-Function Relationships

The reactivity of the amine nitrogen is heavily influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups, like the existing butoxy group, increase the electron density on the nitrogen, making its lone pair of electrons more available for reactions. Adding further electron-donating groups would enhance this effect. Conversely, introducing electron-withdrawing substituents (e.g., -NO2, -CF3) would decrease the nitrogen's basicity and nucleophilicity.

This modulation of reactivity is critical for controlling chemical selectivity. rsc.org Studies on the reactions of substituted 2,4-dinitrophenyl benzenesulfonates with amines have shown that changing the substituent on the phenyl ring alters the competitive nature of reaction pathways, specifically the balance between S-O and C-O bond fission. nih.gov The fraction of S-O bond fission increases as the substituent becomes more electron-withdrawing. nih.gov This demonstrates that substituents can be used to direct the outcome of a chemical reaction, a principle that is directly applicable to the functionalization and application of this compound derivatives.

Studies on organic semiconductors have provided direct evidence for the profound impact of molecular architecture. In a series of symmetric 4-alkylphenyl derivatives of Current time information in Kuala Lumpur, MY.benzothieno[3,2-b]benzothiophene (Cn-PBTBT), simply increasing the length of the terminal alkyl chains from C6 to C12 had a significant effect on the material's performance. rsc.org While all the molecules formed well-ordered 2D crystals, the charge-carrier mobility—a key metric for semiconductor performance—was highest for the analogues with longer C10 and C12 chains. rsc.org This highlights how subtle changes in the non-conjugated part of the molecule can be used to engineer its bulk properties for specific applications like organic electronics.

| Analogue Feature | Property Affected | Observed Influence |

|---|---|---|

| Longer alkyl chains (C10, C12) | Charge-Carrier Mobility | Increased mobility (up to 5 cm²V⁻¹s⁻¹) |

| Shorter alkyl chains (C6) | Solubility | Showed the highest solubility |

| Aryl group substitution (e.g., methyl) | Lipophilicity | Aryl methylation can increase lipophilicity similar to chain lengthening. nih.govnih.gov |

| Overall Molecular Packing | Phase Behavior | Alkyl chain length influences phase transition temperatures. |

Strategies for Functionalization and Advanced Derivatization

The unique structure of this compound, which combines a secondary amine with a butoxy-substituted phenyl ring and a long octyl chain, offers several theoretical avenues for functionalization. The nitrogen atom, the phenyl ring, and the terminal end of the butyl and octyl chains are all potential sites for chemical modification. Advanced derivatization strategies would likely focus on introducing functionalities that can impart specific properties, such as the ability to polymerize, conjugate to other molecules, or self-assemble into ordered supramolecular structures.

Introduction of Reactive Handles for Polymerization or Conjugation